molecular formula C16H16N4O3 B2992427 6-Amino-4-(2,3-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 326915-18-8

6-Amino-4-(2,3-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B2992427
CAS No.: 326915-18-8
M. Wt: 312.329
InChI Key: YZYBVKWDHOEVOR-UHFFFAOYSA-N
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Description

“6-Amino-4-(2,3-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a compound that belongs to the class of 5-amino-pyrazoles . These compounds are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .


Synthesis Analysis

The synthesis of similar compounds often involves the use of 5-amino-pyrazoles as reagents . A specific synthesis method for a related compound involves a one-pot, three-component domino reaction of an isatin, 5-amino-pyrazoles, and alkyl cyanoacetates .

Scientific Research Applications

Corrosion Inhibition

This compound, along with its derivatives, has been investigated for its corrosion inhibition properties. In a study, two pyranopyrazole derivatives were synthesized and evaluated as inhibitors for mild steel corrosion in HCl solution. These derivatives showed high corrosion inhibition efficiency, which increased with the inhibitor concentration but decreased with an increase in temperature. The adsorption of inhibitors on mild steel surfaces followed Langmuir adsorption isotherm, suggesting a strong interaction between the inhibitors and the steel surface, which was further supported by scanning electron microscopy (SEM), energy dispersion X-ray spectroscopy (EDX), and atomic force microscopy (AFM) studies (Yadav et al., 2016).

Antimicrobial Activity

Several studies have synthesized and evaluated the antimicrobial activity of compounds derived from 6-Amino-4-(2,3-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. For instance, novel azole and azine derivatives were synthesized to explore their antimicrobial potential, showing that some derivatives possess potent activity against various bacterial strains (Fadda et al., 2012). Another study synthesized pyrazolopyranopyrimidinones and pyrazolopyranooxazinones as antimicrobial agents, revealing that certain derivatives exhibited significant activity (El-ziaty et al., 2016).

Anticancer Potential

Research into the synthesis of novel 1,4-dihydropyrano[2,3-c]pyrazole derivatives has indicated their potential as biologically active compounds. In a study, derivatives were synthesized and evaluated for their in vitro antibacterial, anti-tuberculosis screening, and cytotoxicity. It was found that some compounds showed good anti-bacterial and anti-tuberculosis activity, suggesting their potential use in developing therapeutic agents (Vasava et al., 2019).

Green Synthesis Applications

The compound has also been utilized in green chemistry applications. For example, an ionic liquid-catalyzed green protocol was developed for multi-component synthesis of dihydropyrano[2,3-c]pyrazoles, highlighting an eco-friendly and efficient method for synthesizing potential anticancer scaffolds (Nimbalkar et al., 2017).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that similar compounds, such as indole derivatives, can have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with its targets in a variety of ways, leading to different biological effects.

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, can affect a variety of biological pathways . This suggests that the compound could potentially influence multiple biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

It is known that similar compounds, such as indole derivatives, can have various pharmacokinetic properties . This suggests that the compound could potentially have a range of ADME properties, which could impact its bioavailability.

Result of Action

It is known that similar compounds, such as indole derivatives, can have various biological effects . This suggests that the compound could potentially have a range of molecular and cellular effects.

Action Environment

It is known that similar compounds, such as indole derivatives, can be influenced by a variety of environmental factors . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by various environmental factors.

Properties

IUPAC Name

6-amino-4-(2,3-dimethoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c1-8-12-13(9-5-4-6-11(21-2)14(9)22-3)10(7-17)15(18)23-16(12)20-19-8/h4-6,13H,18H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYBVKWDHOEVOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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